molecular formula C21H18FN3O3S B2496436 N-(4-fluorophenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 866873-86-1

N-(4-fluorophenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2496436
CAS No.: 866873-86-1
M. Wt: 411.45
InChI Key: QZHDYPKSXFDZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Biological Evaluation

Compounds with structures similar to the one mentioned have been synthesized and evaluated for their binding affinity to certain receptors, such as the peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. For example, fluoroethoxy and fluoropropoxy substituted compounds have shown high in vitro affinity and selectivity for PBRs, suggesting potential for imaging agent development in studying neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Synthesis and Anti-inflammatory Activity

Another area of application is in the synthesis of novel compounds with anti-inflammatory activity. Compounds with structural elements similar to the queried chemical have been synthesized and demonstrated significant anti-inflammatory activity in assays, highlighting their potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antimicrobial and Anticancer Applications

Similarly, compounds with thienopyrimidine and rhodanine derivatives have been prepared and screened for their in vitro antimicrobial activity, showing antibacterial potency against several bacterial strains and antifungal potency against fungal species. These findings suggest their potential use in treating infections and studying antimicrobial mechanisms (Kerru et al., 2019).

Enzyme Inhibition for Cancer Treatment

Furthermore, related compounds have been explored as enzyme inhibitors with anticancer activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their inhibitory activities on Src kinase, showing potential as cancer therapeutic agents due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-12(2)25-20(27)19-18(15-5-3-4-6-16(15)28-19)24-21(25)29-11-17(26)23-14-9-7-13(22)8-10-14/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHDYPKSXFDZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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